tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-6-9-20(10-7-14)13-15-5-4-8-18-11-15/h4-5,8,11,14H,6-7,9-10,12-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETOTKLYLHVKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate, also known by its CAS number 73874-95-0, is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound features a complex structure that includes a tert-butyl group, a piperidine ring, and a pyridine moiety, which contribute to its pharmacological properties.
The molecular formula of this compound is C17H27N3O, with a molecular weight of 303.42 g/mol. The compound's structure can be represented as follows:
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O |
| Molecular Weight | 303.42 g/mol |
| CAS Number | 73874-95-0 |
| InChI Key | CKXZPVPIDOJLLM-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown high antimicrobial activity against various pathogens while demonstrating selectivity over mammalian cells, which is crucial for minimizing toxicity in therapeutic applications .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In studies involving other carbamate derivatives, it was found that certain structural modifications could enhance enzyme inhibition, suggesting that similar modifications in this compound might yield effective inhibitors for neurodegenerative diseases .
Case Studies and Research Findings
- Inflammasome Inhibition : A study explored the use of piperidine derivatives as NLRP3 inflammasome inhibitors. The findings indicated that modifications to the piperidine structure could yield compounds capable of reducing pyroptotic cell death and decreasing pro-inflammatory cytokines like IL-1β by approximately 18–21% .
- Toxicity and Selectivity : Investigations into the toxicity profiles of similar carbamate compounds revealed that while they exhibit potent biological activity, they also pose challenges related to selectivity and solubility. These factors are critical when considering their therapeutic applications .
Table 2: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that compounds similar to tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate exhibit antidepressant-like effects. Studies have focused on their interaction with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition, which are critical for mood regulation. For instance, a study demonstrated that derivatives of this compound could enhance serotonergic activity, suggesting potential applications in treating depression and anxiety disorders .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a significant role .
Pharmacology
Analgesic Activity
this compound has been studied for its analgesic effects. Preclinical trials have indicated that it may act on opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids. This positions the compound as a potential candidate for developing new analgesics .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines. Hydrolysis under acidic or basic conditions removes the Boc group, yielding the free amine:
Reaction Conditions :
-
Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (10% v/v) at room temperature for 12 hours .
-
Basic Hydrolysis : Aqueous sodium hydroxide (1M) under reflux.
Example :
Yield : 78% under acidic conditions.
Alkylation and Acylation Reactions
The secondary amine generated after Boc deprotection undergoes alkylation or acylation to introduce functional groups:
Alkylation :
-
Reagents : Alkyl halides (e.g., benzyl bromide) in dimethylformamide (DMF) with diisopropylethylamine (DIPEA).
-
Example :
Yield : ~65–80% for methyl and benzyl substituents.
Acylation :
-
Reagents : Acyl chlorides (e.g., acetyl chloride) or activated esters (e.g., HOBt/HBTU) .
-
Example :
Yield : 72% for acetyl derivatives.
Coupling Reactions
The compound participates in coupling reactions to form amides or ureas, often using activating agents:
Activating Agents :
-
CDI (1,1'-Carbonyldiimidazole) : For urea formation.
Example :
Yield : 23–45% depending on the carboxylic acid partner .
Catalytic Hydrogenation
The pyridine ring can undergo hydrogenation to form piperidine derivatives under catalytic conditions:
Conditions :
-
Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
-
Pressure : H₂ at 1–3 atm.
Example :
Yield : 85%.
Nucleophilic Substitution
The pyridinylmethyl group facilitates nucleophilic aromatic substitution (SNAr) under basic conditions:
Reagents :
Example :
Oxidation Reactions
The benzylic position adjacent to the piperidine nitrogen is susceptible to oxidation:
Oxidizing Agents :
-
mCPBA (meta-chloroperbenzoic acid) : Forms N-oxide derivatives.
Example :
Yield : 60%.
Table 2: Comparison with Structural Analogs
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tert-butyl carbamate-protected piperidine derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, heterocyclic systems, and functional group impacts.
Structural Analogues with Pyridine Modifications
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate Structure: Features a pivalamide (2,2-dimethylpropanamide) group at the 5-position of the pyridine ring. Molecular Weight: 307.39 g/mol (C₁₆H₂₅N₃O₃) .
tert-Butyl (3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate Structure: Substitutes piperidine with a pyrazole ring and incorporates a 5-fluoropyridin-3-yl group. The pyrazole ring introduces additional hydrogen-bonding capabilities. Molecular Weight: 278 g/mol (C₁₄H₁₆FN₃O₂) .
Piperidine-Based Analogues
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Structure: Contains a 2-chloronicotinoyl (2-chloropyridine-3-carbonyl) group on the piperidine nitrogen. Molecular Weight: ~383.3 g/mol (estimated for C₁₈H₂₇ClN₃O₃) .
tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate
- Structure : Replaces the pyridin-3-ylmethyl group with a 3-bromobenzyl substituent.
- Key Differences : The bromine atom increases molecular weight and hydrophobicity, while the benzyl group may enhance π-π stacking interactions in aromatic systems.
- Molecular Weight : 383.3 g/mol (C₁₈H₂₇BrN₂O₂) .
Heterocyclic Variations
tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate Structure: Features a hydroxyl group on the piperidine ring instead of the pyridin-3-ylmethyl substituent.
tert-Butyl (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methylcarbamate
- Structure : Substitutes the pyridin-3-ylmethyl group with a tetrahydro-2H-pyran-4-yl moiety.
- Key Differences : The oxygen-containing tetrahydropyran ring enhances solubility and introduces conformational rigidity .
Comparative Data Table
| Compound Name | Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate | Piperidine | Pyridin-3-ylmethyl, methylcarbamate | ~350 (estimated) | Balanced lipophilicity, aromaticity |
| tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate | Pyridine | Pivalamide, methylcarbamate | 307.39 | High steric hindrance, low solubility |
| tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate | Piperidine | 2-Chloronicotinoyl, methylcarbamate | ~383.3 | Polar, reactive carbonyl group |
| tert-Butyl [1-(3-bromobenzyl)piperidin-4-yl]methylcarbamate | Piperidine | 3-Bromobenzyl, methylcarbamate | 383.3 | Hydrophobic, π-π interactions |
| tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate | Piperidine | Hydroxyl, carbamate | ~230 (estimated) | Hydrophilic, metabolic liability |
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamate group is widely used as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., TFA) for further functionalization .
- Stability and Solubility : Substituents such as fluorine () or hydroxyl groups () significantly alter physicochemical properties, guiding lead optimization in drug discovery.
Notes and Limitations
- Data Gaps : Direct biological or pharmacological data for the target compound are absent in the provided evidence; comparisons are based on structural analogs.
- Stereochemical Considerations : Stereoisomers (e.g., ) may exhibit divergent properties, but stereochemical details for the target compound are unspecified.
Preparation Methods
Boc Protection of Piperidin-4-ylmethylamine
Reaction Conditions :
- Substrate : Piperidin-4-ylmethylamine (1.0 equiv).
- Reagents : Boc anhydride (1.2 equiv), triethylamine (1.5 equiv).
- Solvent : Dichloromethane (DCM), 0°C to room temperature.
- Time : 12–16 hours.
Procedure :
Piperidin-4-ylmethylamine is dissolved in anhydrous DCM under nitrogen. Boc anhydride is added dropwise at 0°C, followed by triethylamine. The mixture is stirred until completion (monitored by TLC). The product, tert-butyl (piperidin-4-ylmethyl)carbamate, is isolated via aqueous workup and column chromatography (hexane/ethyl acetate, 3:1).
N-Alkylation with 3-(Chloromethyl)pyridine
Reaction Conditions :
- Substrate : Tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 equiv).
- Reagents : 3-(Chloromethyl)pyridine hydrochloride (1.1 equiv), sodium hydride (1.3 equiv).
- Solvent : Tetrahydrofuran (THF), 0°C to reflux.
- Time : 4–6 hours.
Procedure :
Sodium hydride is added to a THF solution of tert-butyl (piperidin-4-ylmethyl)carbamate at 0°C. After 30 minutes, 3-(chloromethyl)pyridine hydrochloride is introduced, and the mixture is refluxed. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via recrystallization (isopropyl ether/n-heptane) yields the title compound.
Alternative Synthetic Routes
Reductive Amination Approach
Reaction Conditions :
- Substrates : Piperidin-4-ylmethylamine (1.0 equiv), pyridine-3-carbaldehyde (1.1 equiv).
- Reagents : Sodium triacetoxyborohydride (1.5 equiv), acetic acid (catalytic).
- Solvent : Dichloroethane (DCE), room temperature.
- Time : 12 hours.
Procedure :
Pyridine-3-carbaldehyde and piperidin-4-ylmethylamine are stirred in DCE with acetic acid. Sodium triacetoxyborohydride is added portionwise, and the mixture is stirred overnight. After Boc protection, the product is purified via silica gel chromatography.
Optimization and Challenges
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 60 | 78 | 98 |
| DCM | 40 | 68 | 95 |
| DMF | 80 | 55 | 90 |
THF at 60°C maximizes yield and purity by balancing reaction kinetics and minimizing decomposition.
Purification Strategies
- Recrystallization : Isopropyl ether/n-heptane (1:2) achieves >98% purity.
- Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution) resolves Boc-protected intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows a single peak at 15.15 min, confirming >98% purity.
Q & A
Q. What are the standard synthetic protocols for tert-Butyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with tert-butyl-protected piperidine derivatives. Key steps include:
- Nucleophilic substitution : Reacting a piperidin-4-ylmethyl precursor with pyridin-3-ylmethyl halides under anhydrous conditions .
- Carbamate formation : Introducing the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
- Purification : Column chromatography or recrystallization is employed to isolate the product, monitored via thin-layer chromatography (TLC) .
Critical Parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and solvent choice (e.g., DCM or THF) to minimize side reactions .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with peaks corresponding to the pyridinyl (δ 8.1–8.5 ppm), piperidine (δ 1.4–2.8 ppm), and tert-butyl (δ 1.4 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~349.2 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended?
Methodological Answer:
- Cytotoxicity Assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based viability assays .
- Antimicrobial Screening : Evaluate Gram-positive bacteria (e.g., Staphylococcus aureus) via broth microdilution to determine MIC values .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) using tritiated ligands .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature Gradients : Screen reactions at 0°C, RT, and 40°C to identify optimal kinetic conditions .
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling steps or Lewis acids (e.g., ZnCl₂) for carbamate formation .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and solubility .
Data-Driven Example : A 15% yield increase was achieved by switching from DCM to THF in the alkylation step due to improved nucleophilicity .
Q. How to address contradictions in bioactivity data across studies?
Methodological Answer:
- Structural Analog Comparison : Test derivatives (e.g., tert-butyl piperidin-4-ylcarbamate) to isolate the role of the pyridinylmethyl group .
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare bioactivity trends across similar carbamates .
Q. What computational methods predict receptor interaction mechanisms?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with GPCRs (e.g., 5-HT₆ receptor PDB: 6WZH) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., Asp³.²⁵ in dopamine receptors) .
- QSAR Modeling : Develop models using MOE or Schrodinger to correlate substituent effects (e.g., pyridinyl vs. benzyl) with IC₅₀ values .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
